molecular formula C11H12F2O2 B12318262 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

Cat. No.: B12318262
M. Wt: 214.21 g/mol
InChI Key: SOWHINKRSBHHBH-UHFFFAOYSA-N
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Description

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester is an organic compound with the chemical formula C12H12F2O2. This compound is known for its unique structural features, which include two fluorine atoms attached to the benzene ring and a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of 3,4-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
  • 2,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester
  • 3,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

Uniqueness

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-(3,4-difluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H12F2O2/c1-11(2,10(14)15-3)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3

InChI Key

SOWHINKRSBHHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)OC

Origin of Product

United States

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